molecular formula C8H14O4 B051343 methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate CAS No. 117181-61-0

methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B051343
CAS No.: 117181-61-0
M. Wt: 174.19 g/mol
InChI Key: AELKYRWKHKGMAD-WDSKDSINSA-N
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Description

Methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chemical compound with a unique structure that includes a dioxolane ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. Its stereochemistry, indicated by the (4S,5S) configuration, plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the dioxolane ring. One common method includes the use of diols and carbonyl compounds under acidic conditions to promote cyclization and esterification. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration. Industrial methods focus on scalability and reproducibility, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential pharmaceutical applications include its use as an intermediate in the synthesis of drugs with specific stereochemical requirements.

    Industry: In industrial chemistry, it serves as a precursor for the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate exerts its effects involves its interaction with molecular targets through its functional groups. The dioxolane ring and ester group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: This stereoisomer has different spatial arrangement, affecting its reactivity and interactions.

    Ethyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical and chemical properties.

    Methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxane-4-carboxylate: The dioxane ring differs from the dioxolane ring, impacting the compound’s stability and reactivity.

Uniqueness

Methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific stereochemistry and the presence of the dioxolane ring. These features confer distinct reactivity patterns and interaction capabilities, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELKYRWKHKGMAD-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OC(O1)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957588
Record name Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36183-27-4
Record name NSC75103
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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